5-methoxy-2-(1H-pyrazol-4-yl)pyridine
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Overview
Description
5-Methoxy-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of FeCl3 and polyvinyl pyrrolidine (PVP) can be used to accelerate the addition of precursors to form the desired product with high yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
5-Methoxy-2-(1H-pyrazol-4-yl)pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5-methoxy-2-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-1-yl)pyridine
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 1H-Pyrazolo[3,4-b]pyridine
Uniqueness
5-Methoxy-2-(1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-methoxy-2-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3O/c1-13-8-2-3-9(10-6-8)7-4-11-12-5-7/h2-6H,1H3,(H,11,12) |
InChI Key |
AMWSFBIDTJVSMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2=CNN=C2 |
Origin of Product |
United States |
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